D-KLVFFA

Amyloid-β inhibition Alzheimer's disease D-peptide pharmacology

L-peptide Aβ inhibitors suffer rapid proteolysis and self-aggregation, confounding experimental results. D-KLVFFA trifluoroacetate, an all-D hexapeptide, eliminates these issues through stereospecific inhibition: • IC50 2.6 μM vs. Aβ40; >90% inhibition of Aβ42 fibrillogenesis at 5:1 molar ratio • Reduces Aβ42-induced LDH release by 70-80% in primary cortical neurons • Maintains Aβ42 in a random coil conformation, suppressing pathological β-sheet transition Supplied as ≥95% pure TFA salt with enhanced aqueous solubility and stability, ensuring reliable lot-to-lot performance.

Molecular Formula C40H58F3N7O9
Molecular Weight 837.9 g/mol
CAS No. 342877-55-8
Cat. No. B12044412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-KLVFFA
CAS342877-55-8
Molecular FormulaC40H58F3N7O9
Molecular Weight837.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C38H57N7O7.C2HF3O2/c1-23(2)20-29(42-33(46)28(40)18-12-13-19-39)36(49)45-32(24(3)4)37(50)44-31(22-27-16-10-7-11-17-27)35(48)43-30(21-26-14-8-6-9-15-26)34(47)41-25(5)38(51)52;3-2(4,5)1(6)7/h6-11,14-17,23-25,28-32H,12-13,18-22,39-40H2,1-5H3,(H,41,47)(H,42,46)(H,43,48)(H,44,50)(H,45,49)(H,51,52);(H,6,7)/t25-,28-,29-,30-,31-,32-;/m1./s1
InChIKeyPFZBSKYGYWNCOL-HGIWLFAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-KLVFFA Trifluoroacetate Overview


D-Lys-D-Leu-D-Val-D-Phe-D-Phe-D-Ala trifluoroacetate salt (CAS 342877-55-8), also known as D-KLVFFA, is a synthetic hexapeptide composed entirely of D-enantiomeric amino acids [1]. It functions as an inhibitor of amyloid-β (Aβ) assembly, targeting the central hydrophobic core (residues 16–20, KLVFF) critical for Aβ self-recognition and fibril formation [2]. The compound is supplied as a trifluoroacetate salt to enhance aqueous solubility and stability, with a typical purity specification of ≥95% (HPLC) and a molecular weight of 837.9 g/mol .

Why D-KLVFFA Substitution Fails


In the Aβ fibrillogenesis inhibition landscape, D-KLVFFA demonstrates heterochiral stereoselectivity that renders simple substitution with its L-enantiomer or the truncated KLVFF fragment scientifically unsound. The D-configuration confers two distinct advantages over L-KLVFFA: (1) enhanced proteolytic stability due to resistance to endogenous peptidases, and (2) a stereospecific interaction with L-Aβ that yields superior inhibition of both fibril formation and neurotoxicity [1]. While the KLVFF motif is the critical recognition element, the all-D nature of D-KLVFFA is essential for achieving the full quantitative inhibitory profile documented below; using L-KLVFFA or the non-acetylated KLVFF pentapeptide results in measurably weaker activity in standardized assays [2].

D-KLVFFA Comparative Evidence


Enantiomer Comparison: Aβ42 Fibrillogenesis

In a standardized in vitro fibrillogenesis assay using synthetic Aβ42 peptide (25 μM) monitored by Thioflavin T fluorescence, D-KLVFFA at an inhibitor:Aβ molar ratio of 5:1 demonstrated markedly greater inhibition than its L-enantiomer counterpart [1]. The all-D configuration was identified as the more active enantiomer, contrary to initial expectations, with electron microscopy confirming a corresponding reduction in visible amyloid fiber density [1].

Amyloid-β inhibition Alzheimer's disease D-peptide pharmacology

Aβ β-Sheet Transition: D- vs. L-Enantiomer

Circular dichroism (CD) spectroscopy was employed to monitor the secondary structural transition of Aβ42 (25 μM) from random coil to β-sheet, a hallmark of fibrillogenesis [1]. In the presence of D-KLVFFA (125 μM, 5:1 ratio), the characteristic β-sheet CD minimum at ~218 nm was largely suppressed, indicating effective blockade of the pathological conformational change. In contrast, L-KLVFFA at the same concentration permitted a greater degree of β-sheet formation [1].

Protein misfolding Circular dichroism β-sheet inhibition

Aβ Neurotoxicity: Enantiomer Comparison

In primary rat cortical neuronal cultures, the ability of D-KLVFFA and L-KLVFFA to protect against Aβ-induced toxicity was assessed using lactate dehydrogenase (LDH) release as a marker of cell death [1]. D-KLVFFA (25–125 μM) significantly reduced LDH release elicited by aggregated Aβ42, whereas L-KLVFFA provided no statistically significant protection at equivalent concentrations [1]. This differential neuroprotective effect was consistently observed against both Aβ1–40 and Aβ1–42 species [1].

Neurotoxicity Cell viability Alzheimer's disease models

D-Enantiomer Serum Stability

D-peptides, by virtue of their unnatural stereochemistry, are generally refractory to hydrolysis by mammalian proteases, a well-documented class-level property [1]. While direct head-to-head stability data for D-KLVFFA vs. L-KLVFFA in serum are not published, the all-D configuration of this hexapeptide confers inherent resistance to endogenous peptidases that rapidly degrade L-amino acid peptides [1]. This property is critical for any downstream in vivo or cell culture applications where sustained peptide exposure is required.

Peptide stability D-amino acid pharmacology In vivo persistence

Aβ40 Fibrillogenesis: Full-Length vs. Truncated

The full-length hexapeptide D-KLVFFA contains the C-terminal alanine residue that stabilizes binding interactions with Aβ. Comparative analysis across independent studies indicates that the hexapeptide D-KLVFFA achieves an IC50 of 2.6 μM in Aβ40 fibrillogenesis inhibition , whereas the truncated pentapeptide KLVFF typically exhibits higher IC50 values (often >10–50 μM) and can self-associate into amyloid-like structures under certain conditions [1].

Aβ40 Fibrillogenesis assay Peptide truncation

D-KLVFFA Validated Applications


Aβ Fibrillogenesis Inhibition Assays

For Thioflavin T-based high-throughput screens or mechanistic studies of Aβ aggregation, D-KLVFFA trifluoroacetate serves as a potent positive control and tool compound. Its IC50 of 2.6 μM against Aβ40 assembly and its demonstrated >90% inhibition of Aβ42 fibrillogenesis at 5:1 molar ratio [1] provide a reliable benchmark. The all-D configuration eliminates confounding self-aggregation that plagues the L-KLVFFA and truncated KLVFF analogs [1].

Aβ Neurotoxicity Cellular Models

In assays measuring protection against Aβ-induced cytotoxicity, D-KLVFFA is the only KLVFFA enantiomer with documented efficacy. It reduces Aβ42-elicited LDH release by approximately 70–80% in primary cortical neurons [1], whereas L-KLVFFA shows no protective effect. This makes D-KLVFFA trifluoroacetate an essential tool for validating Aβ oligomer-mediated toxicity mechanisms and for benchmarking novel neuroprotective candidates in disease-relevant cellular contexts.

Aβ Conformation Biophysical Studies

For experiments investigating the prevention of pathological β-sheet formation by Aβ peptides, D-KLVFFA trifluoroacetate is the preferred inhibitor. CD spectroscopy confirms that D-KLVFFA maintains Aβ42 in a largely random coil conformation, effectively suppressing the β-sheet transition that characterizes fibril formation [1]. L-KLVFFA at identical concentrations fails to achieve this level of conformational blockade, making it unsuitable for studies requiring complete inhibition of secondary structure changes.

Protease-Stable Peptide-Based Probes

The all-D amino acid backbone of D-KLVFFA confers inherent resistance to proteolytic degradation [2], a critical advantage for in vivo or extended cell culture applications. Researchers developing Aβ-targeted imaging agents, PET tracers, or peptide therapeutics can utilize D-KLVFFA as a starting scaffold, leveraging its stability and validated Aβ-binding pharmacophore while avoiding the rapid clearance that limits L-peptide utility.

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